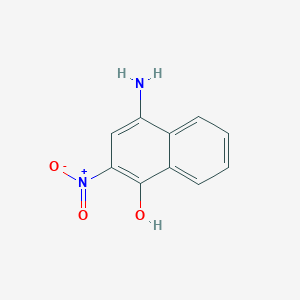
4-Amino-2-nitro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-nitro-1-naphthol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Chiral Ligands and Auxiliaries
One of the most significant applications of 4-amino-2-nitro-1-naphthol is in asymmetric synthesis. It serves as a chiral ligand or auxiliary in various reactions, particularly in the Mannich reaction. This reaction allows for the formation of aminoalkylated products, which are crucial in synthesizing pharmaceuticals and agrochemicals. The compound's ability to facilitate the formation of chiral centers makes it invaluable in producing optically active compounds .
Fluorescent Chemosensors
Recent studies have highlighted the use of this compound in developing fluorescent chemosensors. These sensors selectively recognize fluoride anions with high sensitivity, making them useful in environmental monitoring and analytical chemistry . The synthesis involves reacting 2-naphthol with 4-aminoantipyrine, followed by reduction, yielding products that exhibit fluorescence upon interaction with fluoride ions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains at concentrations ranging from 10 to 100 µM. This property suggests potential applications in developing new antimicrobial agents.
Toxicological Studies
Toxicological assessments indicate that exposure to this compound may lead to morphological changes in cells, particularly bronchial epithelial cells. These effects were reversible upon removal of the compound, suggesting a selective pressure on resistant cell populations. Such findings are critical for understanding the compound's safety profile and its potential use in therapeutic contexts.
Material Science
Dye Production
this compound is also utilized in the dye industry. Its derivatives are employed as raw materials for acidic mordant dyes and metal complex salt dyes, which are essential for coloring textiles and other materials. The compound's ability to form stable complexes with metals enhances its utility in dye formulations .
Summary of Biological Activities
| Activity Type | Concentration Range | Observations |
|---|---|---|
| Antimicrobial | 10 - 100 µM | Growth inhibition of bronchial epithelial cells |
| Toxicological Effects | Varies | Reversible morphological changes upon removal |
Selected Case Studies
- Reproductive Toxicity Study : Investigated the effects of this compound on reproductive health, showing potential impacts on cell viability and morphology.
- In Vivo Micronucleus Assay : Conducted to assess genotoxicity, revealing that exposure led to increased micronuclei formation, indicating potential genetic damage.
Propiedades
Número CAS |
319918-83-7 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-amino-2-nitronaphthalen-1-ol |
InChI |
InChI=1S/C10H8N2O3/c11-8-5-9(12(14)15)10(13)7-4-2-1-3-6(7)8/h1-5,13H,11H2 |
Clave InChI |
ANBUBGFZWBEEMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















